Ypgkf
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YPGKF involves the coupling of trans-cinnamoyl chloride with the peptide sequence this compound-NH2. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is often obtained as a trifluoroacetate salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
YPGKF undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group of the tyrosine residue.
Reduction: The cinnamoyl group can be reduced to a phenylpropyl group.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces a quinone derivative.
Reduction: Results in a phenylpropyl derivative.
Substitution: Yields various substituted amides.
Scientific Research Applications
YPGKF has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the function of proteinase-activated receptors.
Biology: Investigates the role of PAR4 in cellular signaling and inflammation.
Medicine: Explores potential therapeutic applications in conditions like thrombosis and inflammation.
Industry: Utilized in the development of new pharmacological agents targeting PAR4
Mechanism of Action
YPGKF exerts its effects by selectively binding to and inhibiting PAR4. This inhibition prevents the receptor from activating downstream signaling pathways involved in platelet aggregation and inflammation. The compound acts through a pseudocompetitive mechanism, where it competes with natural agonists like thrombin for binding to PAR4 .
Comparison with Similar Compounds
Similar Compounds
AYPGKF-NH2: Another PAR4 agonist peptide.
Tc-APGKF-NH2: A less potent PAR4 antagonist.
N-palmitoyl-SGRRYGHALR-NH2: A pepducin that acts as a PAR4 antagonist.
Uniqueness
This compound is unique due to its high selectivity and potency as a PAR4 antagonist. Unlike other similar compounds, it effectively inhibits both thrombin- and AY-NH2-induced platelet aggregation, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[3-(4-hydroxyphenyl)-2-(3-phenylprop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAKQXQVIGYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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